1-Imidazolidinepropanesulfonamide, 3-(3-chloro-4-cyanophenyl)-5,5-dimethyl-4-oxo-2-thioxo-
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Overview
Description
CH-4933468 is a bio-active chemical.
Scientific Research Applications
Antibacterial and Antifungal Activities
- Synthesis and Evaluation of Antibacterial and Antifungal Activities : A study by El-Sharief et al. (2016) focused on the synthesis of imidazolidine derivatives, including those related to the compound . These compounds exhibited significant antibacterial and antifungal activities, comparable to reference drugs against tested organisms (El-Sharief et al., 2016).
- Antimicrobial Activity : Neshan et al. (2019) also synthesized imidazolidine derivatives and evaluated their antibacterial activity against various bacterial strains. They reported significant antimicrobial activity (Neshan et al., 2019).
Synthesis and Characterization
- Novel Synthesis Approaches : Beckert et al. (1992) discussed the synthesis of imidazolidines through cycloacylation of substituted thioureas. Their study highlights the structural diversity achievable in imidazolidine compounds (Beckert et al., 1992).
- Characterization and Potential Applications : The study by Nural et al. (2018) focused on the synthesis, structural characterization, and antimicrobial activity of a novel bicyclic thiohydantoin fused to pyrrolidine compound, closely related to the compound . They provided in-depth spectroscopic characterization and discussed potential applications (Nural et al., 2018).
Potential Anti-Tumor and Anti-Inflammatory Activities
- Anti-Tumor Agent Synthesis : Elhady (2015) reported on the synthesis of 1-(arylidene)amino-2-thioxo-imidazolidine-4-ones, which were evaluated for their cytotoxic activities against human hepatocellular carcinoma cell lines. This suggests a potential application in anti-tumor therapies (Elhady, 2015).
- Anti-Inflammatory Activity : Santos et al. (2005) synthesized imidazolidines and evaluated their anti-inflammatory activity. This study highlights the potential of imidazolidine derivatives in treating inflammatory conditions (Santos et al., 2005).
properties
CAS RN |
875055-92-8 |
---|---|
Product Name |
1-Imidazolidinepropanesulfonamide, 3-(3-chloro-4-cyanophenyl)-5,5-dimethyl-4-oxo-2-thioxo- |
Molecular Formula |
C15H17ClN4O3S2 |
Molecular Weight |
400.9 g/mol |
IUPAC Name |
3-[3-(3-chloro-4-cyanophenyl)-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]propane-1-sulfonamide |
InChI |
InChI=1S/C15H17ClN4O3S2/c1-15(2)13(21)20(11-5-4-10(9-17)12(16)8-11)14(24)19(15)6-3-7-25(18,22)23/h4-5,8H,3,6-7H2,1-2H3,(H2,18,22,23) |
InChI Key |
DSIHXMZSDDJEHM-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)N(C(=S)N1CCCS(=O)(=O)N)C2=CC(=C(C=C2)C#N)Cl)C |
Canonical SMILES |
CC1(C(=O)N(C(=S)N1CCCS(=O)(=O)N)C2=CC(=C(C=C2)C#N)Cl)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CH-4933468; CH 4933468; CH4933468; UNII-626ZE9ZBKU. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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